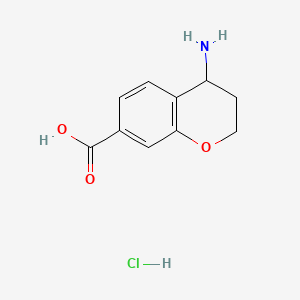
4-Aminochromane-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes and their imino derivatives to access 4-amino- and 4-hydroxy-substituted 2-aminochromanes . Another method includes the use of chroman-2-ols and aromatic amines, which are principal methods for the preparation of N-arylaminochromanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted chromane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminochromanes: These compounds are structurally similar and share some chemical properties with 4-Aminochromane-7-carboxylic acid hydrochloride.
Indole Derivatives: These compounds also contain a bicyclic structure and exhibit similar reactivity in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9;/h1-2,5,8H,3-4,11H2,(H,12,13);1H |
InChI-Schlüssel |
OFVJIPNHCXVORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)




![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)
